1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride
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Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride (TMC) is a fine chemical used in the synthesis of other chemicals. It is a versatile building block for the preparation of heterocycles and has been shown to be an effective reagent for the synthesis of complex compounds .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Molecular Structure Analysis
The 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride molecule contains a total of 20 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Pyrazole(s) .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The molecular formula of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride is C7H9ClN2O, and its molecular weight is 172.61 .Scientific Research Applications
Application 1: Synthesis of Heterocycles
- Summary : This compound is used as a building block for the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agricultural chemicals, and materials science .
Application 2: One-Pot Synthesis
- Summary : The compound is involved in one-pot synthesis methods, particularly in the solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles .
Application 3: Malonamide Derivatives
- Summary : It forms the basis for the design and synthesis of novel malonamide derivatives with significant acaricidal and insecticidal activities .
Application 4: Organic Synthesis Intermediate
Future Directions
properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNVZQRBSDFSPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545618 |
Source
|
Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
98298-63-6 |
Source
|
Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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